tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 2-bromophenylpropan-2-yl under palladium catalysis in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the carbamate group.
Solvents: Such as 1,4-dioxane, used to dissolve reactants and facilitate the reaction.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-catalyzed reactions and protein modifications.
Industry:
Chemical Manufacturing: Used in the production of various chemical intermediates.
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group can also participate in various interactions, such as π-π stacking or halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-methylcarbamate: Another carbamate derivative with different substituents.
Phenyl carbamate: A related compound with a phenyl group instead of a bromophenyl group.
Uniqueness: tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound in both synthetic chemistry and scientific research.
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJONNZPKPGMVOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140595 | |
Record name | Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-91-9 | |
Record name | Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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